8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline
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Overview
Description
8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in drug development and other scientific research fields .
Preparation Methods
The synthesis of 8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline typically involves multiple steps, including cyclization, nucleophilic substitution, and cross-coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Scientific Research Applications
8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in antibacterial, antifungal, or antiviral effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline can be compared with other fluorinated quinolines and benzimidazole derivatives:
Properties
IUPAC Name |
8-fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c24-19-8-4-7-17-9-12-22(26-23(17)19)27-15-25-20-13-18(10-11-21(20)27)28-14-16-5-2-1-3-6-16/h1-13,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRVLSVTKPZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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